An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid
An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, a derivative of butanoic acid, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a dimethoxy-substituted phenyl ring and a keto-carboxylic acid functionality, positions it as a versatile precursor for the synthesis of a variety of heterocyclic compounds and a potential candidate for pharmacological evaluation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, drawing upon available data for the compound and its structural analogs. While direct biological and mechanistic studies on 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid are limited, this document consolidates the existing knowledge to facilitate future research and drug discovery efforts.
Chemical and Physical Properties
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is a white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5333-34-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| Melting Point | 159-161 °C | [2][3] |
| Boiling Point | 432.9 ± 35.0 °C at 760 mmHg | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 4°C | [2] |
Synthesis
The primary route for the synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
General Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a generalized procedure based on established methods for the synthesis of β-aroylpropionic acids.
Materials:
-
Veratrole
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
A suitable inert solvent (e.g., nitrobenzene, chlorobenzene, or ethylene glycol dimethyl ether)[1][4]
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (5% w/v)
-
Ether or other suitable organic solvent for extraction
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of veratrole and succinic anhydride in the chosen inert solvent is prepared.
-
The vessel is cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the cooled solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 20 hours).[1]
-
The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is subjected to steam distillation to remove the solvent.
-
The crude product is collected and purified by dissolving it in a sodium bicarbonate solution, followed by extraction with an organic solvent to remove non-acidic impurities.
-
The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Note: Reaction conditions, such as solvent, temperature, and reaction time, may be optimized to improve yield and purity.[1]
Spectroscopic Data (Analog)
| Spectroscopic Data for 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| ¹³C NMR | Spectral data available.[5] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 133, m/z 2nd Highest: 105.[5] |
| IR Spectra | Vapor Phase IR Spectra available.[5] |
Potential Biological Activity and Mechanism of Action
Direct experimental data on the biological activity and mechanism of action of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is currently limited in the public domain. However, the biological activities of structurally related compounds suggest potential avenues for investigation.
Potential Anti-inflammatory Activity
The 4-oxobutanoic acid scaffold is present in various biologically active molecules, and derivatives of β-aroylpropionic acids have been investigated for their anti-inflammatory properties. The presence of the dimethoxy-substituted phenyl ring may also contribute to this activity. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene, a compound with a similar substitution pattern, has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Furthermore, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid has been shown to exert anti-inflammatory effects by suppressing the expression of proinflammatory mediators.
Potential Antioxidant Activity
The 3,4-dimethoxyphenyl moiety is a feature of many compounds with antioxidant properties. It is plausible that 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid could exhibit radical scavenging activity. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, could be employed to evaluate this potential.[6]
Precursor for Bioactive Heterocycles
A significant role of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is as a versatile intermediate in the synthesis of various heterocyclic compounds, which are known to possess a wide range of pharmacological activities.
Experimental Protocols for Biological Evaluation
While no specific biological data for the title compound was found, the following are general protocols for assessing the potential anti-inflammatory and antioxidant activities.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Procedure:
-
A reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4) is prepared.
-
The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug (e.g., acetylsalicylic acid).
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay measures the radical scavenging capacity of a compound.[6]
Procedure:
-
A solution of the test compound at various concentrations in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
A solution of DPPH in the same solvent is added to the test compound solution.[6]
-
The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated and often compared to a standard antioxidant (e.g., ascorbic acid).
Conclusion and Future Directions
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid is a readily accessible compound with significant potential as a building block in medicinal chemistry. While direct evidence of its biological activity is currently lacking, its structural features and the known activities of its analogs suggest that it warrants further investigation as a potential anti-inflammatory and antioxidant agent. Future research should focus on:
-
Detailed Biological Screening: A comprehensive screening of the compound against a panel of relevant biological targets, including enzymes involved in inflammation and oxidative stress.
-
Mechanism of Action Studies: Elucidation of the specific molecular pathways through which it may exert any observed biological effects.
-
Synthesis of Derivatives: Utilization of the carboxylic acid and ketone functionalities to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
The information compiled in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid and its derivatives.
References
- 1. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334 [biosynth.com]
- 2. 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 [sigmaaldrich.com]
- 3. 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 [sigmaaldrich.com]
- 4. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 5. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
